molecular formula C17H14FN3O3S B11367806 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11367806
M. Wt: 359.4 g/mol
InChI Key: NDLFITQOYYQGOK-UHFFFAOYSA-N
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Description

2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves the condensation of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives with different phenyl acetamide derivatives possessing a fluorine atom at the meta position . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluorine atom or other substituents on the phenyl ring are replaced by different groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells . The compound may also interact with enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and thiadiazole derivatives, which also exhibit a wide range of biological activities . Compared to these compounds, 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is unique due to the presence of both fluorine and methoxy groups, which enhance its biological activity and chemical stability. Some similar compounds include:

Properties

Molecular Formula

C17H14FN3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H14FN3O3S/c1-23-14-8-6-13(7-9-14)19-15(22)10-25-17-21-20-16(24-17)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H,19,22)

InChI Key

NDLFITQOYYQGOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

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